REACTION_CXSMILES
|
O1CC[CH2:4]OO1.[F:7][C:8]([F:17])([F:16])[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[ClH:18]>[Cl-].[Zn+2].[Cl-]>[F:7][C:8]([F:16])([F:17])[O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:4][Cl:18])=[CH:12][CH:11]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
355 mg
|
Type
|
reactant
|
Smiles
|
O1OOCCC1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
340 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is bubbled through the reaction mixture
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated sodium carbonate solution and water
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(CCl)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |